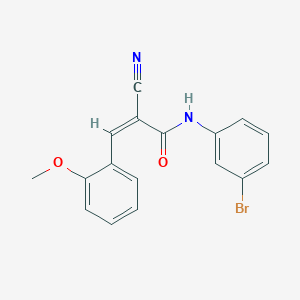![molecular formula C19H21NO5 B255330 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate, also known as EPPB, is a synthetic compound that has been used in scientific research for its potential applications in cancer treatment. EPPB is a member of the benzamide family and has been shown to have promising anticancer properties in preclinical studies.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate is not fully understood, but it is believed to target specific cellular pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell signaling. By inhibiting HDAC activity, this compound can promote the expression of genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for controlling cell growth and proliferation. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has several advantages and limitations for use in lab experiments. One advantage of this compound is its specificity for HDAC inhibition, which can help to reduce off-target effects and increase the effectiveness of the compound. However, this compound also has limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate. One area of focus is the development of more effective delivery methods for this compound, such as nanoparticle-based drug delivery systems. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-aminobenzoic acid, ethyl glycolate, and phenoxyacetyl chloride. The synthesis of this compound requires careful attention to detail and precise control of reaction conditions to ensure high purity and yield.
Scientific Research Applications
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific cellular pathways. This compound has been shown to induce apoptosis, inhibit angiogenesis, and disrupt the cell cycle in cancer cells.
properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-ethoxyethyl 4-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-2-23-12-13-24-19(22)15-8-10-16(11-9-15)20-18(21)14-25-17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,20,21) |
InChI Key |
OMJAHZNLPVGDGQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)
![N-(4-morpholinyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255248.png)
![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)




![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)

![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)